molecular formula C22H27N3O4S B5420114 N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide

N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5420114
M. Wt: 429.5 g/mol
InChI Key: UNLWVPIYLWMOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as BPP-4, is a compound that has been synthesized for its potential use in scientific research.

Mechanism of Action

N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide is believed to work by inhibiting the activity of certain enzymes in the body, specifically those that are involved in the breakdown of endogenous opioids. By inhibiting these enzymes, this compound may increase the levels of endogenous opioids in the body, leading to pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. This compound has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving heart function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for the enzymes it targets. This can help to reduce off-target effects and increase the reliability of experimental results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential as a pain medication. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Other areas of research could focus on the compound's effects on inflammation and cardiovascular function, as well as its potential use in other disease states. Overall, this compound is a promising compound for scientific research, with potential applications in a variety of fields.

Synthesis Methods

N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process that involves several chemical reactions. The starting material for the synthesis is piperidine, which is reacted with propylsulfonyl chloride to form 1-propylsulfonyl piperidine. This compound is then reacted with benzoyl chloride to form N-benzoyl-1-propylsulfonyl piperidine. Finally, the benzoyl group is replaced with an amide group to form the final product, this compound.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide has been used in scientific research to study its effects on various biological systems. One area of research has focused on the compound's potential as a pain reliever. This compound has been shown to have analgesic effects in animal models, making it a promising candidate for further study in the development of novel pain medications.

properties

IUPAC Name

N-(4-benzamidophenyl)-1-propylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-2-16-30(28,29)25-14-12-18(13-15-25)22(27)24-20-10-8-19(9-11-20)23-21(26)17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLWVPIYLWMOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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